Decyl 6-bromohexanoate
Description
Historical Context and Significance in Synthetic Chemistry
While the specific historical timeline of the first synthesis of decyl 6-bromohexanoate (B1238239) is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and utilization of ω-haloalkyl esters in organic synthesis. The parent acid, 6-bromohexanoic acid, has been a known and utilized compound in organic synthesis for a longer period, serving as a precursor for various derivatives. ontosight.aisigmaaldrich.comchemicalbook.com The synthesis of its esters, including the decyl ester, is a straightforward esterification reaction, a fundamental transformation in organic chemistry. For instance, a common method involves the reaction of 6-bromohexanoic acid with n-decanol. googleapis.com
The significance of decyl 6-bromohexanoate and similar long-chain bromo-esters lies in their ability to introduce a C10 alkyl chain and a reactive handle (the bromine atom) in a single step. This dual functionality is particularly valuable in the synthesis of molecules requiring both lipophilic character and a site for further chemical modification. The development of such bifunctional reagents has been crucial for advancing the synthesis of complex target molecules, including those with applications in materials science and medicinal chemistry.
Strategic Importance as a Versatile Functionalized Intermediate
The strategic importance of this compound stems from its nature as a versatile functionalized intermediate. The two key functional groups, the ester and the alkyl bromide, can undergo a wide range of chemical transformations, often independently of each other.
The terminal bromine atom is a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of various nucleophiles, such as amines, azides, thiols, and cyanides, to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its use as a building block. For example, it can be reacted with primary or secondary amines to introduce an amino group at the end of the alkyl chain. googleapis.com
The decyl ester group, on the other hand, provides significant lipophilicity to the molecule. This property is crucial for applications where solubility in nonpolar organic solvents or incorporation into lipidic environments is desired. Furthermore, the ester group itself can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, providing another point for chemical modification.
A notable application of similar bromo-esters, such as ethyl 6-bromohexanoate, is in the synthesis of carnitine derivatives for metabolic studies and in the preparation of phosphonium (B103445) salts for Wittig reactions. innospk.comgoogle.com While direct research findings specifically detailing the extensive use of this compound in a wide array of complex syntheses are not as prevalent as for its shorter-chain analogue, its utility can be inferred from the well-established reactivity of ω-bromoalkyl esters. For instance, dothis compound has been used in the synthesis of complex molecular structures. rsc.org This highlights the general applicability of such long-chain bromo-esters in constructing intricate molecular architectures.
The combination of a reactive site and a long lipophilic chain makes this compound a strategic choice for the synthesis of amphiphilic molecules, surface-active agents, and functionalized polymers. Its ability to act as a molecular linker, connecting a polar head group (introduced via substitution of the bromine) to a nonpolar tail, is a key aspect of its versatility.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C16H31BrO2 |
| Molecular Weight | 335.32 g/mol |
| Appearance | Not specified in provided search results |
| Boiling Point | Not specified in provided search results |
| Density | Not specified in provided search results |
Structure
3D Structure
Properties
Molecular Formula |
C16H31BrO2 |
|---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
decyl 6-bromohexanoate |
InChI |
InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-12-15-19-16(18)13-10-9-11-14-17/h2-15H2,1H3 |
InChI Key |
SXERZYSIDOBYEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for Decyl 6 Bromohexanoate
Esterification Routes from 6-Bromohexanoic Acid
The most common and straightforward method for synthesizing decyl 6-bromohexanoate (B1238239) is through the Fischer-Speier esterification of 6-bromohexanoic acid with n-decanol. googleapis.commasterorganicchemistry.combyjus.com This reaction involves the condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.combyjus.com
Catalytic Approaches and Mechanistic Considerations
The Fischer esterification is a reversible reaction, and its mechanism involves several key steps. masterorganicchemistry.comlibretexts.org Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to form the ester. masterorganicchemistry.com The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product. byjus.com
A variety of acid catalysts can be employed for this transformation. Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used. masterorganicchemistry.com Research has also explored the use of solid acid catalysts, such as perfluorinated sulfonic acid-based porous polymers, which have shown high catalytic activity in the esterification of 6-bromohexanoic acid with methanol (B129727). researchgate.net These solid catalysts offer advantages in terms of separation and reusability. researchgate.net
Optimization of Reaction Conditions for Yield and Purity
To maximize the yield and purity of decyl 6-bromohexanoate, several reaction parameters can be optimized. The Fischer esterification is an equilibrium-limited process, meaning the reaction does not proceed to completion on its own. libretexts.orgriken.jp To shift the equilibrium towards the product side, Le Châtelier's principle can be applied. This is typically achieved by using a large excess of one of the reactants, usually the less expensive alcohol (n-decanol in this case), or by removing the water formed during the reaction. libretexts.orgchemistrysteps.com
A specific synthesis of n-decyl 6-bromohexanoate involved reacting 6-bromohexanoic acid with n-decanol, resulting in a 78.49% yield. googleapis.com The reaction conditions, such as temperature and reaction time, also play a crucial role. For the esterification of 6-bromohexanoic acid with ethanol, refluxing at 78°C for 4–6 hours has been reported. A similar approach would be applicable for the synthesis with n-decanol, with adjustments to the reflux temperature.
The purification of the final product is essential to remove any unreacted starting materials, catalyst, and byproducts. A typical workup procedure involves neutralizing the acid catalyst with a base like sodium bicarbonate, followed by extraction with an organic solvent and subsequent distillation or chromatographic purification to obtain the pure ester. scispace.com
Advanced Synthetic Strategies
Beyond direct esterification, other synthetic methodologies can be employed to produce this compound. These advanced strategies may offer advantages in terms of efficiency, control, and sustainability.
Continuous Flow Chemistry Techniques in Ester Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of esters, offering benefits such as improved heat and mass transfer, enhanced safety, and potential for automation and scalability. rsc.orgdoaj.orginnospk.com In a continuous flow system, reactants are continuously pumped through a reactor, where the reaction takes place. mdpi.com This technique allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. uq.edu.au
Functional Group Interconversions Leading to this compound
Functional group interconversion (FGI) provides alternative pathways to this compound by transforming other functional groups into the desired ester and bromo functionalities. solubilityofthings.comslideshare.net One possible route could involve starting with a different ester and introducing the bromine atom at a later stage. For example, one could start with decyl hexanoate (B1226103) and introduce the bromine at the 6-position via a radical bromination reaction. However, this approach might lack selectivity and produce a mixture of products.
A more controlled approach would be to start with a precursor that already contains a functional group that can be readily converted to a bromide. For example, starting with decyl 6-hydroxyhexanoate (B1236181), the hydroxyl group can be converted to a bromine atom using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by a halide exchange. fiveable.mesinica.edu.tw
Another FGI strategy could involve the alkylation of a suitable nucleophile with a decyl halide. For instance, the sodium salt of 6-bromohexanoic acid could be reacted with decyl bromide in an SN2 reaction to form the ester. chemistrysteps.com
Principles of Sustainable Synthesis in this compound Production
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. jove.comrug.nl These principles can be applied to the synthesis of this compound to minimize its environmental impact.
Key green chemistry principles relevant to this synthesis include:
Atom Economy: The Fischer esterification itself has a high atom economy, with water being the only byproduct. rug.nlsophim.com
Use of Catalysis: Employing catalysts, especially reusable solid acid or enzymatic catalysts, is preferable to using stoichiometric reagents. researchgate.netresearchgate.net This reduces waste and can lead to milder reaction conditions. researchgate.net
Use of Safer Solvents and Auxiliaries: The choice of solvent is critical. While traditional esterifications may use hazardous solvents, greener alternatives like acetonitrile (B52724) or even solvent-free conditions are being explored. jove.comrsc.org
Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures, for instance by using highly active catalysts or flow chemistry, can significantly reduce energy consumption. rsc.orgrug.nl
Waste Prevention: Designing syntheses to minimize byproduct formation and using efficient purification techniques reduces the generation of chemical waste. jove.com
Biocatalysis, using enzymes like lipases, offers a particularly green approach to ester synthesis. researchgate.net These reactions are often performed under mild conditions, are highly selective, and the catalysts are biodegradable. rsc.orgresearchgate.net Integrating biocatalysis with continuous flow technology represents a state-of-the-art, sustainable method for ester production. rsc.org
By considering these principles, the synthesis of this compound can be designed to be more efficient, cost-effective, and environmentally friendly.
Table of Research Findings
| Synthetic Approach | Key Findings | Reference(s) |
|---|---|---|
| Fischer-Speier Esterification | Direct reaction of 6-bromohexanoic acid and n-decanol yields this compound. A reported yield is 78.49%. | googleapis.com |
| Catalysis | Strong acids like H₂SO₄ and p-TsOH are effective catalysts. Solid acid catalysts, such as perfluorinated sulfonic acid polymers, show high activity and reusability. | masterorganicchemistry.comresearchgate.net |
| Optimization | Using excess alcohol or removing water shifts the equilibrium to favor product formation. | libretexts.orgchemistrysteps.com |
| Continuous Flow Synthesis | Offers precise control over reaction parameters, leading to potentially higher yields and purities. Lipase-catalyzed flow synthesis is a green alternative. | rsc.orgdoaj.orgmdpi.comuq.edu.au |
| Functional Group Interconversion | Conversion of a hydroxyl group in decyl 6-hydroxyhexanoate to a bromide using reagents like PBr₃ is a viable route. | fiveable.mesinica.edu.tw |
| Sustainable Synthesis | High atom economy of esterification. Use of reusable catalysts and greener solvents like acetonitrile improves the environmental profile. Biocatalysis offers a mild and selective alternative. | jove.comrug.nlsophim.comresearchgate.net |
Table of Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₆H₃₁BrO₂ |
| 6-Bromohexanoic acid | C₆H₁₁BrO₂ |
| n-Decanol | C₁₀H₂₂O |
| Sulfuric acid | H₂SO₄ |
| p-Toluenesulfonic acid | C₇H₈O₃S |
| Methanol | CH₄O |
| Sodium bicarbonate | NaHCO₃ |
| Decyl hexanoate | C₁₆H₃₂O₂ |
| Decyl 6-hydroxyhexanoate | C₁₆H₃₂O₃ |
| Phosphorus tribromide | PBr₃ |
| Thionyl chloride | SOCl₂ |
| Decyl bromide | C₁₀H₂₁Br |
| Acetonitrile | C₂H₃N |
Reactivity and Derivatization Studies of Decyl 6 Bromohexanoate
Nucleophilic Substitution Reactions at the ω-Bromo Center
The primary mode of reactivity for decyl 6-bromohexanoate (B1238239) involves the nucleophilic substitution at the carbon atom bearing the bromine. The bromine atom is an effective leaving group, enabling the formation of new bonds through reaction with a wide array of nucleophiles.
Formation of Carbon-Heteroatom Bonds (e.g., Nitrogen, Sulfur, Oxygen)
The electrophilic nature of the ω-carbon allows for the straightforward formation of bonds with various heteroatom nucleophiles.
Nitrogen Nucleophiles: Amines readily displace the bromide to form substituted amino esters. For instance, the reaction of dodecyl 6-bromohexanoate, a close analog of the decyl ester, with dimethylamine (B145610) leads to the formation of dodecyl 6-(dimethylamino)hexanoate (DDAK). cuni.cz This type of reaction is fundamental in synthesizing derivatives with altered physicochemical properties, such as potential skin permeation enhancers. cuni.cz Similarly, other nitrogen nucleophiles like azides can be employed to introduce the azido (B1232118) group, which can serve as a precursor to a primary amine or be used in click chemistry reactions.
Sulfur Nucleophiles: Thiolates and other sulfur-containing nucleophiles are effective for creating carbon-sulfur bonds. The reaction with a thiol, such as 2-(dimethylamino)propane-1-thiol, would proceed via nucleophilic attack of the sulfur atom on the terminal carbon, displacing the bromide and yielding a thioether derivative. google.com
Oxygen Nucleophiles: Alkoxides and carboxylates can act as oxygen nucleophiles to form ethers and new esters, respectively. The reaction with sodium methoxide (B1231860), for example, would yield decyl 6-methoxyhexanoate.
| Nucleophile Type | Example Nucleophile | Reagent(s) | Product | Bond Formed |
| Nitrogen | Dimethylamine | (CH₃)₂NH | Decyl 6-(dimethylamino)hexanoate | C-N |
| Nitrogen | Sodium Azide | NaN₃ | Decyl 6-azidohexanoate | C-N |
| Sulfur | Thiolate | R-SNa | Decyl 6-(alkylthio)hexanoate | C-S |
| Oxygen | Alkoxide | R-ONa | Decyl 6-alkoxyhexanoate | C-O |
| Oxygen | Carboxylate | R-COONa | Acyl 6-(decyloxycarbonyl)pentyl carbonate | C-O |
Alkylation Reactions with Carbanions and Related Nucleophiles
Carbon-carbon bond formation is a cornerstone of organic synthesis, and this compound serves as a valuable six-carbon electrophilic building block. It readily undergoes alkylation with various carbanions and enolates.
A prominent example involves the alkylation of β-dicarbonyl compounds. The enolate generated from ethyl 3-oxoglutarate by a base like sodium ethoxide can react with a 6-bromohexanoate ester. tandfonline.com In a similar fashion, this compound can be used to alkylate ethyl 3-oxoglutarate, leading to the formation of a long-chain oxodicarboxylic ester after subsequent reaction steps. tandfonline.com This strategy is useful for synthesizing complex molecules, including precursors for macrocyclic ketones. tandfonline.com
| Carbanion Source | Base | Product of Alkylation |
| Ethyl 3-oxoglutarate | Sodium ethoxide (NaOEt) | Ethyl 2-(6-(decyloxycarbonyl)pentyl)-3-oxoglutarate |
| Pentane-2,4-dione | Potassium carbonate (K₂CO₃) | Decyl 6-(3-acetyl-4-oxopentyl)hexanoate |
| Diethyl malonate | Sodium ethoxide (NaOEt) | Diethyl 2-(5-(decyloxycarbonyl)pentyl)malonate |
Precursors in Wittig and Related Olefination Reactions
The terminal bromide of this compound makes it an ideal precursor for generating phosphonium (B103445) ylides, the key reagents in the Wittig reaction for alkene synthesis.
Synthesis of Phosphonium Salts
The initial step in preparing a Wittig reagent is the quaternization of a phosphine, most commonly triphenylphosphine, with an alkyl halide. google.com this compound reacts with triphenylphosphine, typically in a suitable solvent like xylene or acetonitrile (B52724) under reflux, to yield (5-(decyloxycarbonyl)pentyl)triphenylphosphonium bromide. google.comacs.org This phosphonium salt is a stable crystalline solid that can be isolated and stored before use. Deprotonation of this salt with a strong base (e.g., n-butyllithium, sodium hydride) generates the corresponding phosphonium ylide, a reactive intermediate poised for olefination.
Reaction Scheme: Br(CH₂)₅COODec + PPh₃ → [Ph₃P⁺-(CH₂)₅COODec] Br⁻
Exploration of Reaction Stereoselectivity
The stereochemical outcome of the Wittig reaction is highly dependent on the structure of the ylide. The ylide derived from (5-(decyloxycarbonyl)pentyl)triphenylphosphonium bromide contains an ester group, which is electron-withdrawing. This functionality stabilizes the negative charge on the ylid carbon through resonance.
According to established principles of the Wittig reaction, such "stabilized ylides" predominantly form the (E)-alkene (trans isomer) when reacted with aldehydes. wikipedia.orglibretexts.org The reaction is believed to proceed under thermodynamic control, where the initial steps are reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then collapses to the (E)-alkene. t-kougei.ac.jpchemtube3d.com Therefore, the reaction of the ylide from this compound with an aldehyde is expected to yield the corresponding (E)-α,β-unsaturated ester with high selectivity. libretexts.orgresearchgate.net
| Ylide Type | Substituent on Ylidic Carbon | Typical Product Stereochemistry | Controlling Factor |
| Stabilized | -COODec (Ester) | (E)-alkene | Thermodynamic |
| Unstabilized | -Alkyl | (Z)-alkene | Kinetic |
| Semi-stabilized | -Aryl | Mixture of (E) and (Z) | Variable |
Transesterification and Ester Hydrolysis Pathways
The decyl ester functional group can also undergo characteristic reactions.
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with an excess of methanol (B129727) and a catalytic amount of sulfuric acid or sodium methoxide would lead to an equilibrium with methyl 6-bromohexanoate and decanol. scielo.br To drive the reaction to completion, the lower-boiling alcohol (methanol) is often used in large excess. scielo.br This reaction is a fundamental process in areas like biodiesel production. nih.gov Research on ω-amino acid derivatives has shown that ethyl esters can be converted to desired long-chain alkyl esters, such as decyl esters, via direct transesterification with the corresponding long-chain alkanol. shd.org.rs
Ester Hydrolysis: Under aqueous acidic or basic conditions, the ester can be hydrolyzed back to its constituent carboxylic acid and alcohol. Saponification, or base-catalyzed hydrolysis (e.g., with aqueous sodium hydroxide), of this compound would irreversibly produce sodium 6-bromohexanoate and decanol. Acid-catalyzed hydrolysis (e.g., with aqueous HCl) establishes an equilibrium between the ester, water, 6-bromohexanoic acid, and decanol. Enzymatic hydrolysis is also possible; for instance, dodecyl 6-(dimethylamino)hexanoate, a derivative, is known to be metabolized by esterases. cuni.cz
| Reaction | Reagents | Catalyst | Products |
| Transesterification | Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 6-bromohexanoate + Decanol |
| Hydrolysis (Basic) | Water (H₂O) | Base (e.g., NaOH) | Sodium 6-bromohexanoate + Decanol |
| Hydrolysis (Acidic) | Water (H₂O) | Acid (e.g., HCl) | 6-Bromohexanoic acid + Decanol |
Functionalization for Complex Molecular Architectures
This compound serves as a key building block in the synthesis of complex molecular architectures due to its bifunctional nature, possessing both a terminal bromine atom and a decyl ester group. The bromine atom acts as a versatile reactive site, particularly for initiating controlled polymerization reactions, which allows for the precise construction of well-defined polymers. libretexts.orgtcichemicals.com This capability is crucial for developing advanced materials with tailored properties.
One of the primary methods for utilizing this compound in constructing complex structures is through Atom Transfer Radical Polymerization (ATRP). libretexts.orgnih.gov In this "grafting from" approach, the molecule can be used as an initiator to grow polymer chains from a surface or to create block copolymers. tcichemicals.comresearchgate.net ATRP allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and diverse architectures such as star or hyperbranched polymers. tcichemicals.comspringernature.com For instance, similar bromohexanoate derivatives, like ethyl 6-bromohexanoate, have been successfully employed in the alkylation of other molecules to introduce linker arms, which can then be further functionalized. ucl.ac.ukacs.org This highlights the role of the 6-bromohexanoate moiety in creating spacers within larger molecular assemblies.
The decyl chain of the ester group also plays a significant role, imparting specific physical properties such as solubility in organic solvents and influencing the self-assembly behavior of the resulting macromolecules. nih.gov This dual functionality enables the design of amphiphilic polymers and other complex structures where one part of the molecule provides a specific chemical reactivity and the other dictates its physical behavior and organization. Researchers have utilized similar strategies to create functional gold nanoparticles and other organic-inorganic hybrid materials by attaching polymer layers initiated from bromide-containing molecules. nih.govresearchgate.net
The table below outlines typical components involved in an ATRP reaction where a bromo-ester like this compound would be used as an initiator.
| Role in Polymerization | Component Example | Function |
| Initiator | This compound | Provides the initial radical for starting polymer chain growth. libretexts.org |
| Monomer | Styrene, (Meth)acrylates | The repeating units that form the polymer chain. tcichemicals.com |
| Catalyst | Copper(I) Halide (e.g., CuBr) | Activates the initiator by abstracting the halogen atom. libretexts.org |
| Ligand | Me6TREN, PMDETA | Solubilizes the copper catalyst and tunes its reactivity. libretexts.orgnih.gov |
| Solvent | Toluene, Cyrene | Provides the reaction medium. nih.govnih.gov |
Mechanistic Investigations of Derivatization Reactions
The primary derivatization pathway for this compound in the construction of complex polymers involves a radical mechanism, specifically through controlled radical polymerization techniques like ATRP. libretexts.orgmdpi.com The mechanism of ATRP relies on establishing a dynamic equilibrium between a small number of active, growing polymer chains (radicals) and a large majority of dormant chains. libretexts.orgnih.gov
The process is initiated by the interaction between the catalyst, typically a copper(I) complex, and the initiator, this compound. A halogen atom is transferred from the alkyl halide initiator to the transition metal catalyst (e.g., Cu(I)) in a reversible process. This one-electron oxidation of the catalyst (from Cu(I) to Cu(II)) generates a radical on the initiator and a metal-halide complex (e.g., Cu(II)Br₂). libretexts.org
Initiation Step: R-X + Cu(I)/Ligand ⇌ R• + X-Cu(II)/Ligand (Where R-X is this compound)
Once the radical is formed, it can add to a monomer unit, initiating the polymerization process. The newly formed polymer chain radical then propagates by adding more monomer units. libretexts.org
Propagation Step: R• + M → R-M• R-M• + n(M) → R-(M)n+1•
The key to the "controlled" nature of this polymerization is the deactivation step, where the catalyst in its higher oxidation state (X-Cu(II)/Ligand) transfers the halogen atom back to the propagating radical. This reforms a dormant polymer chain (P-X) and regenerates the Cu(I) catalyst. libretexts.orgnih.gov This reversible deactivation traps the growing chains in a dormant state, minimizing termination reactions that are common in conventional radical polymerizations. libretexts.orgmdpi.com
Deactivation Step: R-(M)n+1• + X-Cu(II)/Ligand ⇌ R-(M)n+1-X + Cu(I)/Ligand
Applications of Decyl 6 Bromohexanoate in Academic Research
Building Block for Novel Organic Compounds
The presence of two distinct functional groups within one molecule allows Decyl 6-bromohexanoate (B1238239) to be used in multi-step synthetic pathways to create a diverse range of new chemical entities. The ester group provides a lipophilic long-chain character, while the alkyl bromide offers a reactive site for nucleophilic substitution, enabling the introduction of various functionalities.
Decyl 6-bromohexanoate and its structural analogs, particularly ethyl 6-bromohexanoate, are key precursors in the synthesis of complex long-chain esters and amides. grafiati.com The general synthetic strategy often involves utilizing the bromo-functionalized end of the molecule for nucleophilic substitution reactions. For instance, secondary amines can be alkylated with a 6-bromohexanoate ester to introduce a substituted amino group at the terminal position. grafiati.com
Following this initial step, the ester group can be modified. Through transesterification with long-chain alcohols, a variety of esters with different alkyl chains can be produced. grafiati.com Alternatively, the ester can be reacted with long-chain alkylamines to yield the corresponding secondary amides. grafiati.com This modular approach allows for the synthesis of a library of compounds with varying chain lengths and head groups. One notable example derived from this methodology is Decyl 6-(pyrrolidin-1-yl)hexanoate, which was synthesized and evaluated for its biological properties. grafiati.com The synthesis of amides from esters is a well-established transformation in organic chemistry, with modern methods allowing for rapid and high-yield reactions under mild, often catalyst-free, conditions. nih.govchemrxiv.org
| Precursor | Reactant(s) | Resulting Compound Class | Specific Example | Reference |
|---|---|---|---|---|
| Ethyl 6-bromohexanoate | 1. Secondary Amine (e.g., Pyrrolidine) 2. Decanol (Transesterification) | Long-Chain Amino Ester | Decyl 6-(pyrrolidin-1-yl)hexanoate | grafiati.com |
| Ethyl 6-bromohexanoate | Triphenylphosphine | Phosphonium (B103445) Salt (Wittig Reagent Precursor) | (6-Ethoxy-6-oxohexyl)triphenylphosphonium bromide | google.com |
| 6-Bromohexanoic acid | Triphenylphosphine, then acylation of benzyl (B1604629) alcohol | Triphenylphosphonium Conjugate | Apiol-TPP derivative with an eight-atom ester linker | acs.org |
| Ethyl 6-bromohexanoate | 4'-hydroxy-4-biphenylcarbonitrile | Liquid Crystal Intermediate | Ethyl 6-(4-cyanobiphenyl-4-yloxy) hexanoate (B1226103) | mdpi.com |
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of both macrocycles and polymers. yusiyy.com Macrocycles, which are large ring-like molecules, are often constructed from linear precursors containing reactive groups at both ends that can be induced to join. researchgate.netnih.gov The ester and bromide functionalities of this compound or its derivatives can serve as these reactive ends for cyclization reactions.
In the realm of polymer science, molecules that can link together repeatedly to form long chains are known as monomers. sigmaaldrich.com this compound can function as a monomer or be incorporated into monomeric units for polymerization. yusiyy.com For example, derivatives like 12-(methacryloyloxy)dothis compound have been used in the fabrication of polymeric materials. doi.org The bromo-functional group can participate in polycondensation reactions or act as an initiation site for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). This allows for the "grafting from" approach, where polymer chains are grown directly from a surface or a core molecule functionalized with initiators derived from bromo-esters. researchgate.net
Development of Specialty Chemical Intermediates and Advanced Materials
This compound serves as an important intermediate in the production of specialty chemicals and advanced materials where specific molecular architectures are required. yusiyy.com Its utility stems from its ability to introduce a long, flexible, and lipophilic spacer (the decyl hexanoate portion) into a target molecule, which can influence properties like solubility, phase behavior, and intermolecular interactions.
A significant application is in the creation of advanced, functional materials. For instance, a derivative, 12-(methacryloyloxy)dothis compound, was a key component in the fabrication of a water-resistant, nacre-like polymer/clay composite material. doi.org Nacre, or mother-of-pearl, is known for its exceptional strength and toughness, and creating synthetic mimics is a major goal in materials science. The use of bromohexanoate derivatives in such systems highlights their role in designing molecules that can assemble into highly ordered and robust structures. The long alkyl chains can drive self-assembly through hydrophobic interactions, while the reactive handle allows for covalent bonding and cross-linking, contributing to the stability and properties of the final material. frontiersin.orggoogle.com
Probes and Ligands in Mechanistic and Structural Biology Studies
In the life sciences, molecules derived from 6-bromohexanoates are instrumental in creating chemical probes and ligands to study biological processes. The 6-bromohexanoate unit often acts as a flexible linker or "tether" to connect a biologically active moiety or a targeting group to a reporter molecule, such as a fluorophore. ub.edugoogle.com
For example, ethyl 6-bromohexanoate has been used in the synthesis of fluorescent compounds designed to observe the action of molecular motors and the dynamics of cellular protein complexes at the single-molecule level. google.com Similarly, tert-butyl 6-bromohexanoate was a building block for creating fluorescent lipid probes to quantify the activity of ceramide synthase, a key enzyme in lipid metabolism. ub.edu More recently, 6-bromohexanoate was used to synthesize protein-seeking dyes to create biomimetic near-infrared (NIR-II) fluorescent proteins for deep-tissue bioimaging. nih.gov
Furthermore, derivatives of 6-bromohexanoic acid are used to create mitochondria-targeted agents. By linking a triphenylphosphonium (TPP) cation—a group known to accumulate within mitochondria—to other molecules via a linker derived from 6-bromohexanoic acid, researchers can specifically deliver compounds to this organelle. acs.org This strategy has been used to create novel mitochondrial uncouplers and potential anticancer agents that exploit the unique biology of mitochondria in cancer cells. acs.orgaltex.org
| Precursor | Attached Moiety | Resulting Probe/Ligand Type | Research Application | Reference |
|---|---|---|---|---|
| tert-Butyl 6-bromohexanoate | N-Boc-1,6-hexanediamine and a fluorescent label | Fluorescent Lipid Probe | Quantifying ceramide synthase (CerS) activity | ub.edu |
| 6-Bromohexanoic acid | Apiol (a natural allylpolyalkoxybenzene) and a TPP cation | Mitochondria-Targeted Conjugate | Developing antiproliferative agents against cancer cells | acs.org |
| 6-bromohexanoate | Protein-seeking NIR-II dye | Biomimetic Fluorescent Protein | Multicolor deep-tissue bioimaging | nih.gov |
| Ethyl 6-bromohexanoate | Fluorescent dye | Fluorescent Label | Studying translocation of protein motors and cellular complexes | google.com |
| This compound (inferred) | Triphenylphosphonium (TPP) cation | Mitochondrial Uncoupler | Inhibiting migration in triple-negative breast cancer cells | altex.org |
Contributions to Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces. Self-assembly is a key process in this field, where molecules spontaneously organize into ordered and functional structures. frontiersin.org this compound is well-suited for this area of research due to its amphiphilic nature—it possesses both a water-loving (hydrophilic) polar ester head and a water-fearing (hydrophobic) non-polar hydrocarbon tail.
This amphiphilic character drives the self-assembly of this compound and similar molecules into organized aggregates like micelles, vesicles, or monolayers in aqueous environments. nih.gov These nanostructures are of great interest for applications such as drug delivery. The reactive terminal bromine adds another layer of functionality. It can be used to covalently "lock" the assembled structure through polymerization or to attach other functional molecules to the surface of the pre-formed aggregate in a post-assembly modification step. Related intermediates like 6-bromohexanoyl chloride are explicitly used to synthesize molecules designed for supramolecular self-assembly steps. lookchem.com This combination of self-assembly and covalent modification allows for the creation of complex, stable, and highly functional supramolecular systems.
Spectroscopic and Advanced Characterization Techniques for Decyl 6 Bromohexanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum of Decyl 6-bromohexanoate (B1238239), distinct signals are expected for the protons of the decyl chain and the bromohexanoyl moiety. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) of each signal allow for the complete assignment of the proton environment.
The key expected signals include:
A triplet around 4.0-4.1 ppm corresponding to the two protons on the carbon atom attached to the ester oxygen (-O-CH₂ -).
A triplet near 3.4 ppm for the two protons on the carbon atom bonded to the bromine atom (-CH₂ -Br).
A triplet around 2.3 ppm for the two protons on the carbon adjacent to the carbonyl group (-CH₂ -C=O).
A series of multiplets between approximately 1.2 and 1.9 ppm for the remaining methylene (B1212753) protons in both the decyl and hexanoate (B1226103) chains.
A triplet around 0.9 ppm corresponding to the terminal methyl group (-CH₃) of the decyl ester chain.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Decyl 6-bromohexanoate Predicted data based on analogous structures like ethyl 6-bromohexanoate and general chemical shift principles.
| Assigned Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-a (-O-CH₂-(CH₂)₈-CH₃) | 4.06 | Triplet (t) | 2H |
| H-6 (-CH₂-Br) | 3.41 | Triplet (t) | 2H |
| H-2 (-CH₂-C=O) | 2.32 | Triplet (t) | 2H |
| H-5 (-CH₂-CH₂-Br) | 1.88 | Multiplet (m) | 2H |
| H-3 (-CH₂-CH₂-C=O) | 1.66 | Multiplet (m) | 2H |
| H-b (-O-CH₂-CH₂-) | 1.62 | Multiplet (m) | 2H |
| H-4 (-CH₂-CH₂-CH₂-Br) | 1.49 | Multiplet (m) | 2H |
| H-c to H-i (-(CH₂)₇-CH₃) | 1.28 | Multiplet (m) | 14H |
| H-j (-CH₃) | 0.88 | Triplet (t) | 3H |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, resulting in a single peak for each chemically distinct carbon atom. pressbooks.pub
For this compound, the spectrum is expected to show:
A signal in the downfield region (170-175 ppm) for the carbonyl carbon of the ester group. compoundchem.com
A signal around 65 ppm for the carbon of the decyl chain attached to the ester oxygen (-O-C H₂-).
Signals for the carbons in the hexanoate chain, including the carbon attached to bromine (~33 ppm) and the carbon adjacent to the carbonyl group (~34 ppm).
A series of signals in the aliphatic region (20-35 ppm) for the remaining methylene carbons of both chains.
A signal around 14 ppm for the terminal methyl carbon of the decyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and established chemical shift ranges. compoundchem.comoregonstate.eduwisc.edu
| Assigned Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester carbonyl) | 173.5 |
| C-a (-O-CH₂-) | 64.8 |
| C-2 (-CH₂-C=O) | 34.0 |
| C-6 (-CH₂-Br) | 33.5 |
| C-5 (-CH₂-CH₂-Br) | 32.2 |
| C-b (-O-CH₂-CH₂-) | 29.5-29.0 (multiple peaks) |
| C-c to C-h (-(CH₂)₆-) | 29.5-29.0 (multiple peaks) |
| C-3 (-CH₂-CH₂-C=O) | 28.6 |
| C-4 (-CH₂-CH₂-CH₂-Br) | 25.9 |
| C-i (-CH₂-CH₃) | 24.3 |
| C-j (-CH₃) | 22.7 |
| 14.1 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. chemrxiv.orgsciex.com For this compound (C₁₆H₃₁BrO₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. A key feature would be the observation of two molecular ion peaks of almost equal intensity ([M]⁺ and [M+2]⁺), which is characteristic of a molecule containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Table 3: Predicted HRMS Data for this compound (C₁₆H₃₁BrO₂)
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
| [C₁₆H₃₁⁷⁹BrO₂]⁺ | ⁷⁹Br | 349.1507 |
| [C₁₆H₃₁⁸¹BrO₂]⁺ | ⁸¹Br | 351.1487 |
Both Liquid Chromatography (LC) and Gas Chromatography (GC) are separation techniques that, when coupled with a mass spectrometer, become powerful tools for analyzing complex mixtures and monitoring the progress of chemical reactions. nih.govresearchgate.net
In the synthesis of this compound (e.g., via Fischer esterification of 6-bromohexanoic acid with 1-decanol), LC-MS or GC-MS could be used to monitor the reaction mixture over time. researchgate.net This allows for the tracking of the consumption of reactants (6-bromohexanoic acid, 1-decanol) and the formation of the product (this compound). nih.gov This is achieved by separating the components of the reaction mixture chromatographically before they enter the mass spectrometer, which then provides mass information for each separated component, confirming its identity. Similarly, in subsequent reactions where this compound is used as a reactant, these techniques can track its conversion to new products.
The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analytes. Given the relatively high boiling point of this compound, GC-MS would be feasible, while LC-MS offers versatility for less volatile derivatives or byproducts. researchgate.net
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrations of molecules to identify the functional groups present. researchgate.net These two techniques are often complementary. spectroscopyonline.com FT-IR measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com
For this compound, key vibrational modes would include:
C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum around 1735-1750 cm⁻¹, characteristic of an aliphatic ester. This band would likely be weak in the Raman spectrum.
C-H Stretches: Strong bands in both FT-IR and Raman spectra between 2850 and 3000 cm⁻¹ due to the numerous C-H bonds in the two long alkyl chains.
C-O Stretches: Two distinct stretches associated with the ester group are expected in the FT-IR spectrum between 1000 and 1300 cm⁻¹.
C-Br Stretch: A band in the lower frequency region of the FT-IR spectrum, typically between 500 and 600 cm⁻¹, corresponding to the carbon-bromine bond.
Table 4: Predicted FT-IR and Raman Bands for this compound Predicted data based on characteristic functional group frequencies. sapub.orgsurfacesciencewestern.com
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |
| C-H (Alkyl) | Symmetric/Asymmetric Stretch | 2850 - 2960 | Strong | Strong |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong | Weak |
| C-H (Alkyl) | Bend/Scissor | 1450 - 1470 | Medium | Medium |
| C-O (Ester) | Asymmetric Stretch | 1250 - 1150 | Strong | Weak |
| C-O (Ester) | Symmetric Stretch | 1150 - 1000 | Strong | Weak |
| C-Br (Alkyl bromide) | Stretch | 600 - 500 | Medium | Strong |
Thermal Analysis Techniques (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Investigating Thermal Behavior and Phase Transitions
Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information about how a substance responds to changes in temperature. nih.gov
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. advanced-emc.com It is used to determine the thermal stability and decomposition profile of a compound. For a long-chain ester like this compound, a TGA thermogram would typically show a stable baseline at lower temperatures, followed by a sharp decrease in mass as the molecule reaches its decomposition temperature. This mass loss corresponds to the volatilization and breakdown of the compound into smaller, gaseous fragments.
Key parameters obtained from a TGA curve include the onset temperature of decomposition (T-onset), which marks the beginning of significant mass loss, and the peak decomposition temperature (T-peak), the temperature at which the rate of mass loss is maximum. acs.org Studies on various long-chain fatty acid esters show that decomposition generally occurs in a single step at elevated temperatures, often above 200°C, indicating good thermal stability. aston.ac.uknih.gov
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is highly sensitive to thermal events such as melting, crystallization, and glass transitions. nih.gov
For this compound, a DSC scan would reveal its phase transition behavior. Upon heating from a solid state, an endothermic peak would be observed, corresponding to the melting point (Tm) of the compound. The area under this peak is proportional to the enthalpy of fusion (ΔHm). If the sample is cooled from the liquid phase, an exothermic peak corresponding to the crystallization temperature (Tc) would be observed. The melting and crystallization temperatures are critical physical properties influenced by the length of the alkyl chain and the nature of the functional groups, which affect the efficiency of crystal packing. researchgate.netmdpi.com
Table 2: Representative Thermal Analysis Data for Long-Chain Alkyl Esters
| Technique | Parameter | Typical Value Range for Analogous Compounds | Description |
| TGA | T-onset (Decomposition) | 200 - 280 °C | Temperature at which significant thermal degradation begins. |
| TGA | T-peak (Max. Decomposition Rate) | 240 - 320 °C | Temperature of the fastest mass loss. |
| DSC | Tm (Melting Point) | -10 - 30 °C | Temperature of the solid-to-liquid phase transition (endotherm). |
| DSC | Tc (Crystallization Point) | -30 - 10 °C | Temperature of the liquid-to-solid phase transition (exotherm). |
Note: The values presented are illustrative and based on data for structurally similar long-chain monoesters. Actual values for this compound would require experimental determination.
Advanced Characterization for Aggregation Phenomena (Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM))
This compound possesses an amphiphilic character due to its long, nonpolar decyl tail and the relatively polar bromo-ester head group. Such molecules have the potential to self-assemble into supramolecular structures, such as micelles or vesicles, when placed in a selective solvent (e.g., water or other polar solvents). DLS and TEM are powerful techniques for characterizing these aggregation phenomena. researchgate.netmdpi.com
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of small particles or aggregates in a solution. unchainedlabs.com It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. wyatt.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly.
For a solution of this compound under conditions that promote self-assembly, DLS could be used to determine the average hydrodynamic diameter (Z-average) of the resulting aggregates. diva-portal.org It also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A low PDI value (e.g., < 0.2) indicates a monodisperse population of aggregates with a uniform size, which is often desirable for controlled applications.
Transmission Electron Microscopy (TEM)
While DLS provides information on the average size of aggregates in their solvated state, TEM offers direct visualization of their morphology and structure in a dried state. researchgate.net In a TEM experiment, a beam of electrons is transmitted through an ultrathin sample. The interaction of the electrons with the sample creates an image, which is then magnified and focused onto a detector.
TEM imaging could confirm the presence of self-assembled structures of this compound and reveal their shape (e.g., spherical micelles, worm-like micelles, or vesicles). researchgate.net By analyzing the images, one can measure the dimensions of the individual aggregates and assess their uniformity, complementing the data obtained from DLS. nih.govmdpi.com
Table 3: Hypothetical Characterization of Self-Assembled this compound Aggregates
| Technique | Parameter Measured | Expected Observation for Self-Assembled Aggregates |
| DLS | Hydrodynamic Diameter (Z-average) | 10 - 100 nm |
| DLS | Polydispersity Index (PDI) | < 0.3 |
| TEM | Morphology | Spherical or ellipsoidal micelles |
| TEM | Core Diameter | 5 - 80 nm |
Note: This table presents expected results based on the behavior of similar amphiphilic molecules. The actual formation, size, and morphology of aggregates would depend on experimental conditions such as concentration, solvent, and temperature.
Theoretical and Computational Chemistry Studies of Decyl 6 Bromohexanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability and reactivity. These methods solve approximations of the Schrödinger equation to determine molecular electronic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Table 1: Representative Frontier Molecular Orbital Properties This table presents hypothetical, yet realistic, values for Decyl 6-bromohexanoate (B1238239) based on typical quantum chemical calculations for similar molecules.
| Parameter | Value (eV) | Description |
| EHOMO | -9.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | 1.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 11.00 | Indicator of chemical reactivity and stability |
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.net
Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.
Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. Soft molecules are generally more reactive.
Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). This is particularly useful for predicting how a molecule will behave as an electrophile.
Table 2: Representative Global Reactivity Descriptors This table presents hypothetical, yet realistic, values for Decyl 6-bromohexanoate based on typical quantum chemical calculations for similar molecules.
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.35 | Moderate tendency to escape electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 5.50 | Indicates a relatively stable molecule, but reactive at specific sites |
| Electrophilicity Index (ω) | μ² / (2η) | 1.72 | Significant electrophilic character |
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.net One of the primary applications of DFT is geometry optimization, where the calculation finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.
For this compound, DFT calculations would reveal the bond lengths, bond angles, and dihedral angles of its most stable conformer. This would likely show the long decyl chain adopting a staggered, low-energy conformation. DFT can also be used to predict spectroscopic properties, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, which can be compared with experimental data to validate the calculated structure. For instance, the C=O stretch of the ester and the C-Br stretch would be prominent features in the calculated IR spectrum. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations are particularly valuable for large, flexible molecules like this compound. mdpi.comaps.org
An MD simulation would model the molecule's conformational landscape by simulating its movements at a given temperature. This allows for the exploration of the various shapes the flexible decyl chain can adopt. Furthermore, by simulating multiple molecules together, MD can provide insights into intermolecular interactions. mdpi.comnih.gov This is useful for understanding how this compound might behave in a condensed phase, such as its packing in a liquid or its interaction with a surface. The simulations track the trajectory of each atom based on a force field, providing a detailed picture of the molecule's dynamic behavior.
Reaction Pathway and Transition State Calculations for Mechanistic Insights
Computational chemistry is a powerful tool for investigating reaction mechanisms. acs.orgacs.org For this compound, a key reaction would be the nucleophilic substitution at the carbon atom bonded to the bromine. Using methods like DFT, chemists can model the entire reaction pathway.
This involves calculating the energy of the system as the nucleophile approaches the molecule, forms a bond, and displaces the bromide ion. The calculation identifies the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate. These calculations can provide detailed mechanistic insights, such as whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism, which might not be easily determined through experiment alone. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. creative-biostructure.comwikipedia.org
To build a QSAR model for the reactivity of bromohexanoate esters, one would first need a dataset of different esters (e.g., methyl, ethyl, propyl, ..., this compound) with experimentally measured reactivity data (e.g., reaction rates with a specific nucleophile). nih.gov For each molecule in the series, a set of numerical "descriptors" representing its structural, physicochemical, and electronic properties would be calculated. mdpi.com Statistical methods, such as multiple linear regression, are then used to create a mathematical equation that correlates the descriptors with the observed reactivity. nih.govnih.gov
Once a statistically robust QSAR model is developed and validated, it can be used to predict the reactivity of new, untested compounds like other bromohexanoate esters. This approach is valuable for screening potential reactants and for designing molecules with desired reactivity profiles.
Design and Prediction of Novel this compound Derivatives with Tailored Properties
The strategic design of novel derivatives of this compound is a focal point of theoretical and computational chemistry studies, aiming to modulate its physicochemical and pharmacokinetic properties for specific applications, particularly in the realm of drug delivery and biomaterials. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations, are instrumental in predicting how structural modifications to the parent molecule will affect its behavior, thereby guiding synthetic efforts toward compounds with optimized characteristics.
The core strategy in designing novel derivatives involves targeted modifications of the this compound scaffold. These modifications typically fall into two main categories: alterations to the decyl tail and functionalization of the bromohexanoate headgroup. By systematically altering these regions, it is possible to fine-tune properties such as lipophilicity, biodegradability, and the ability to interact with biological targets.
For instance, in the context of lipid nanoparticles (LNPs) for nucleic acid delivery, the lipid-like structure of this compound makes it an attractive component. Computational models suggest that the length and saturation of the alkyl chain, as well as the nature of the headgroup, are critical determinants of the efficacy of LNPs. oup.comresearchgate.net By creating virtual libraries of this compound derivatives, researchers can perform in silico screening to identify candidates with a higher probability of success in forming stable and effective delivery vehicles.
The following table presents a hypothetical series of novel this compound derivatives designed in silico. The predicted properties are based on computational models that correlate structural features with key physicochemical parameters relevant to drug delivery applications.
| Derivative Name | Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Biodegradability |
|---|---|---|---|---|
| Decyl 6-azidohexanoate | Substitution of Br with N3 | 5.2 | 15.3 | Moderate |
| Decyl 6-hydroxyhexanoate (B1236181) | Substitution of Br with OH | 4.8 | 25.1 | High |
| Decyl 6-aminohexanoate | Substitution of Br with NH2 | 4.9 | 22.8 | High |
| Decyl 6-mercaptohexanoate | Substitution of Br with SH | 5.4 | 12.5 | Moderate |
| Dothis compound | Elongation of decyl chain to C12 | 7.1 | 2.1 | Low |
| Octyl 6-bromohexanoate | Shortening of decyl chain to C8 | 5.5 | 8.9 | Moderate |
The data in the table illustrates how targeted chemical modifications are predicted to alter the properties of this compound. For example, replacing the bromine with a hydroxyl or amino group is predicted to decrease the lipophilicity (LogP) and increase aqueous solubility, which could be advantageous for certain biological applications. Conversely, elongating the decyl chain to a dodecyl chain is predicted to significantly increase lipophilicity and decrease solubility, a desirable feature for incorporation into lipid bilayers.
Further detailed research findings from computational studies focus on the conformational analysis and intermolecular interactions of these derivatives. Molecular dynamics simulations can provide insights into how these molecules might self-assemble or interact with biological membranes. For instance, simulations may predict that derivatives with more polar headgroups, such as decyl 6-hydroxyhexanoate, are more likely to orient themselves at the interface of a lipid nanoparticle, potentially influencing its stability and interaction with cells.
The predictive power of these computational models is a cornerstone of modern drug delivery design. srce.hrmdpi.com By enabling the rational design of molecules with tailored properties, these in silico methods accelerate the development of new and more effective therapeutic systems. The continued refinement of these theoretical approaches promises to further enhance our ability to create novel derivatives of compounds like this compound for a wide range of biomedical applications.
Future Research Directions and Emerging Trends
Innovations in Decyl 6-Bromohexanoate (B1238239) Synthesis and Process Intensification
The synthesis of Decyl 6-bromohexanoate and related long-chain esters is moving beyond traditional batch processes, with a significant push towards more efficient and sustainable methods. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is at the forefront of this transformation.
Future synthetic strategies are likely to focus on continuous flow chemistry. riken.jpacs.orgorganic-chemistry.orgacs.org Flow reactors offer superior heat and mass transfer, enabling faster reactions, higher yields, and improved product purity. organic-chemistry.org For the esterification step in producing this compound, continuous processes can overcome equilibrium limitations inherent in batch reactions. riken.jpresearchgate.net The development of robust solid acid catalysts is a key area of research, as they can be packed into columns for continuous-flow synthesis, simplifying purification and catalyst recycling. riken.jpresearchgate.net
Another promising area is the integration of membrane technology, such as pervaporation and nanofiltration, into the synthesis process. mdpi.comsphinxsai.comnih.gov These membrane-integrated reactors can continuously remove water, a byproduct of esterification, thereby shifting the reaction equilibrium to favor product formation under milder conditions. nih.gov
Biocatalysis also presents a green and highly selective alternative for the synthesis of haloalkanes and esters. nih.govproquest.comacs.org The use of enzymes like lipases for esterification and haloalkane dehalogenases for the introduction or modification of the bromine moiety could lead to more environmentally friendly production methods. nih.govcreativebiomart.net Research in this area will likely focus on enzyme engineering to improve stability, activity, and substrate specificity for long-chain compounds like this compound. nih.govcreativebiomart.net
Table 1: Comparison of Synthetic Methodologies for Long-Chain Ester Production
| Methodology | Advantages | Potential Challenges |
|---|---|---|
| Continuous Flow Synthesis | Enhanced reaction rates, higher yields, improved safety, ease of scalability. organic-chemistry.orgacs.org | Initial setup costs, potential for clogging with solid catalysts. |
| Membrane-Integrated Reactors | Increased conversion at milder conditions, reduced energy consumption. nih.gov | Membrane fouling and stability over long-term operation. mdpi.com |
| Biocatalysis | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, environmentally friendly. nih.govacs.org | Enzyme stability, substrate scope, and cost of biocatalyst production. creativebiomart.net |
Expanded Role in Catalysis and Catalytic Cycle Investigations
The presence of both an alkyl halide and an ester group in this compound makes it a versatile building block in catalysis. The carbon-bromine bond can be activated in various catalytic cycles, including cross-coupling reactions and radical processes. ijrpr.comwikipedia.org
Future research is expected to explore the use of this compound in nickel-catalyzed reductive coupling reactions, where the alkyl halide can serve as a source of both an alkyl group and a hydride. This would enable the regioselective hydroalkylation of olefins, a powerful tool in organic synthesis. The long decyl chain could also influence the solubility and stability of catalytic intermediates.
Furthermore, this compound can be a precursor for organometallic reagents, such as Grignard or organolithium compounds, by reacting the alkyl bromide moiety with magnesium or lithium metal, respectively. wikipedia.org These reagents are fundamental in the formation of carbon-carbon bonds. The ester functionality's compatibility with these reactions would be a key area of investigation.
The study of catalytic cycles involving molecules like this compound will also be crucial. Mechanistic investigations, potentially using techniques like in-situ spectroscopy and kinetic analysis, will provide a deeper understanding of reaction pathways and help in the design of more efficient catalysts. ijrpr.com For instance, understanding the interplay between nucleophilic substitution at the carbon-bromine bond and reactions involving the ester group is essential for controlling selectivity. ijrpr.comwikipedia.org
Interdisciplinary Research Opportunities in Advanced Materials Science
The unique structure of this compound, with its long, flexible alkyl chain and reactive terminal groups, makes it an attractive monomer for the synthesis of advanced materials. This opens up numerous interdisciplinary research opportunities.
In polymer chemistry, this compound can be used to synthesize long-chain aliphatic polyesters and poly(ester-amides). acs.orgmdpi.comyoutube.commdpi.com These materials are of interest for their potential biodegradability and unique thermo-mechanical properties. mdpi.commdpi.com The long methylene (B1212753) sequence from the decyl group can impart crystallinity and hydrophobicity, while the ester bonds provide sites for degradation. acs.org The terminal bromine atom can be used for post-polymerization modification, allowing for the introduction of other functional groups.
There is also potential for using this compound in the development of functionalized nanomaterials. For example, it could be used to modify the surface of carbon nanotubes, altering their dispersibility and creating new composite materials with tailored properties. nih.gov The long alkyl chain can enhance compatibility with polymer matrices, while the reactive ends can be used for further functionalization.
The functionalization of long-chain alkyl esters is also being explored for applications like bioplasticizers. umn.edu By modifying the structure of molecules like this compound, it may be possible to create new, environmentally friendly additives for polymers like PVC, improving their flexibility and processability. umn.edu
Integration of Computational and Experimental Methodologies for Accelerated Discovery
The synergy between computational modeling and experimental work is accelerating the pace of chemical discovery. For this compound, this integrated approach can provide deep insights into its reactivity and guide the design of new applications.
Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and reactivity of molecules. rsc.orgbohrium.comsemanticscholar.org DFT calculations can be used to investigate the mechanisms of reactions involving this compound, such as nucleophilic substitution at the C-Br bond or the acid-catalyzed esterification process. mdpi.comresearchgate.net These studies can help to rationalize experimental observations and predict the outcomes of new reactions. rsc.orgbohrium.comsemanticscholar.orgresearchgate.net For example, computational studies on the reactivity of alkyl halides over catalysts can elucidate reaction pathways and predict which products will be favored. rsc.orgbohrium.comsemanticscholar.orgresearchgate.net
Molecular dynamics simulations can be employed to study the behavior of this compound in different environments, such as in solution or as part of a larger material. These simulations can provide information on conformational preferences and intermolecular interactions, which are crucial for understanding the properties of materials derived from this compound.
The combination of these computational methods with experimental data from techniques like X-ray crystallography and various spectroscopic methods will lead to a more complete understanding of the structure-property relationships of this compound and its derivatives. ijrpr.comacs.org This knowledge will be invaluable for the rational design of new catalysts, materials, and functional systems.
Table 2: Application of Computational Methods in Studying this compound
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Investigating reaction mechanisms (e.g., esterification, nucleophilic substitution). nih.govresearchgate.netacs.org | Understanding transition states, activation energies, and reactivity of different functional groups. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of polymers and materials derived from this compound. | Predicting material properties, such as morphology, mechanical strength, and diffusion characteristics. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions involving this compound. | Elucidating the role of the enzyme's active site in catalysis and selectivity. |
Development of Smart Functionalized Systems Based on this compound Architectures
The term "smart" materials refers to systems that can respond to external stimuli, such as changes in temperature, pH, or light. The bifunctional nature of this compound makes it an excellent candidate for building such advanced functional systems.
By incorporating this compound into polymers, it is possible to create materials with tunable properties. The long decyl chain can provide a hydrophobic segment, while the ester and bromide functionalities can be modified to introduce hydrophilic or responsive groups. This could lead to the development of amphiphilic block copolymers that self-assemble into micelles or other nanostructures in solution, with potential applications in drug delivery or as nanoreactors.
The terminal bromine atom is a versatile handle for "click" chemistry, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.gov This allows for the efficient and specific attachment of a wide range of functional molecules, including fluorescent dyes, bioactive compounds, or cross-linking agents. This modular approach could be used to create multifunctional materials with precisely controlled architectures.
Furthermore, the development of degradable polymers from this compound that can respond to specific triggers is a promising area of research. mdpi.com For instance, by incorporating linkages that are sensitive to certain biological signals, it may be possible to design materials for targeted drug release or tissue engineering scaffolds that degrade at a controlled rate. The ability to introduce a variety of functional groups through the bromide moiety will be key to designing these sophisticated, responsive systems. researchgate.netrsc.org
Q & A
Q. How can researchers distinguish between ester hydrolysis and radical-mediated degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
